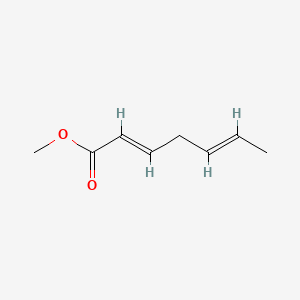
Methyl (2E,5E)-hepta-2,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E,5E)-hepta-2,5-dienoate is an organic compound characterized by its conjugated diene structure. This compound is a methyl ester derivative of hepta-2,5-dienoic acid, featuring two double bonds in the E configuration. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2E,5E)-hepta-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-2,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient separation techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E,5E)-hepta-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Hepta-2,5-dienoic acid or hepta-2,5-dienal.
Reduction: Methyl heptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2E,5E)-hepta-2,5-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of methyl (2E,5E)-hepta-2,5-dienoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The conjugated diene structure allows it to participate in electron transfer reactions, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2E,4E)-hexa-2,4-dienoate: Similar structure but with one fewer carbon atom.
Methyl (2E,5E)-octa-2,5-dienoate: Similar structure but with one additional carbon atom.
Uniqueness
Methyl (2E,5E)-hepta-2,5-dienoate is unique due to its specific chain length and conjugated diene system, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill as effectively.
Propriétés
Numéro CAS |
32793-93-4 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl (2E,5E)-hepta-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-4,6-7H,5H2,1-2H3/b4-3+,7-6+ |
Clé InChI |
AEKZTVSCWKESCZ-FZWLCVONSA-N |
SMILES isomérique |
C/C=C/C/C=C/C(=O)OC |
SMILES canonique |
CC=CCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


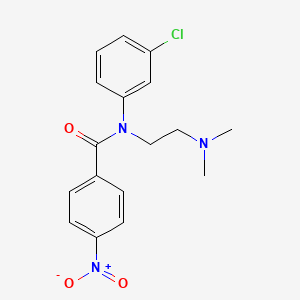


![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)

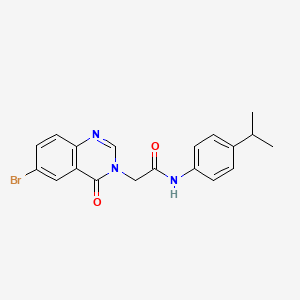
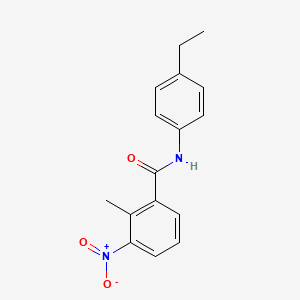
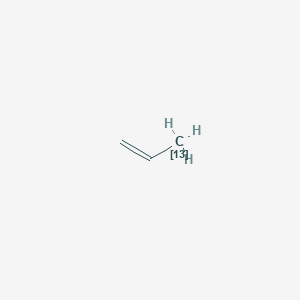

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
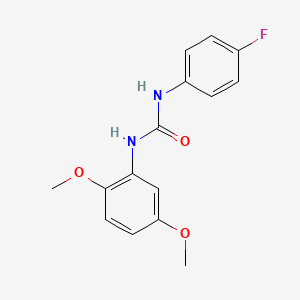
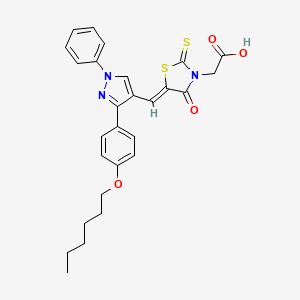
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
![1-(2,4-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11944123.png)
